ethyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring, a pyridazine ring, and various functional groups such as methoxy, methyl, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone or ketoester.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Formation of the Piperazine Ring: The piperazine ring can be formed through the reaction of ethylenediamine with a suitable dihaloalkane.
Coupling of the Pyridazine and Piperazine Rings: The final step involves coupling the pyridazine and piperazine rings through a carbonylation reaction, using reagents such as ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a corresponding aldehyde, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Ethyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Ethyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Piperazine Derivatives: Compounds like piperazine-1-carboxylate and its derivatives share similar structural features and chemical reactivity.
Pyridazine Derivatives: Compounds containing the pyridazine ring, such as pyridazine-3-carboxylate, exhibit similar biological activities and applications.
Methoxyphenyl Derivatives:
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
ethyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-4-29-20(27)23-11-9-22(10-12-23)19(26)18-16(28-3)13-17(25)24(21-18)15-8-6-5-7-14(15)2/h5-8,13H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRZUQAJPWKREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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